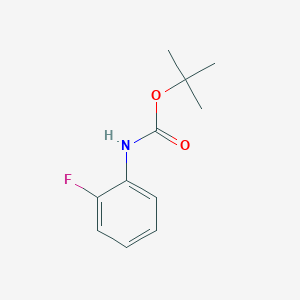
Tert-butyl 2-fluorophenylcarbamate
Overview
Description
Tert-butyl 2-fluorophenylcarbamate (TBFPC) is an organic compound with a wide range of applications in scientific research and laboratory experiments. TBFPC has many useful properties, such as its low toxicity, low cost, and its ability to react with a variety of compounds. It is a versatile compound that can be used to synthesize a variety of compounds, and its wide range of applications make it a valuable tool for scientific research.
Scientific Research Applications
Synthesis and Optimization of Biologically Active Compounds Tert-Butyl 2-fluorophenylcarbamate is utilized as an intermediate in the synthesis of various biologically active compounds. For instance, its derivative, Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, is an important component in the production of omisertinib (AZD9291), a medication used in cancer treatment. This study by Zhao et al. (2017) highlights a method for synthesizing this compound with an improved yield of 81% (Zhao, Guo, Lan, & Xu, 2017).
Enzymatic Kinetic Resolution for Chiral Compounds In a study by Piovan et al. (2011), the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate was explored, showcasing its role in producing optically pure enantiomers. This process, catalyzed by Candida antarctica lipase B, has high enantioselectivity and is essential for creating specific chiral organoselenanes and organotelluranes (Piovan, Pasquini, & Andrade, 2011).
Development of New Precursors for Organic Compounds this compound derivatives, such as tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5carbamate, are identified as precursors for the synthesis of various organic compounds like 1,3,4‐Thiadiazolesulfonamides. These compounds have specific structural features beneficial in organic synthesis, as indicated by Pedregosa et al. (1996) (Pedregosa, Borrás, Fustero, García‐Granda, & Díaz, 1996).
Creation of Building Blocks in Organic Synthesis Guinchard et al. (2005) described how tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, derived from tert-butyl N-hydroxycarbamates, act as N-(Boc)-protected nitrones in reactions with organometallics. This demonstrates their utility as building blocks for various organic syntheses, highlighting the versatility of tert-butyl carbamate derivatives in chemical reactions (Guinchard, Vallée, & Denis, 2005).
Applications in Medicinal Chemistry In medicinal chemistry, the tert-butyl group, a common motif found in tert-butyl carbamate derivatives, is frequently used. However, its incorporation can lead to altered physicochemical properties. Westphal et al. (2015) evaluated alternative substituents to the tert-butyl group in bioactive compounds, which indicates the importance of understanding and modifying the tert-butyl group's impact in drug design (Westphal, Wolfstädter, Plancher, Gatfield, & Carreira, 2015).
properties
IUPAC Name |
tert-butyl N-(2-fluorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h4-7H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHNQFOFWVWFTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406858 | |
| Record name | TERT-BUTYL 2-FLUOROPHENYLCARBAMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98968-72-0 | |
| Record name | TERT-BUTYL 2-FLUOROPHENYLCARBAMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Boc-2-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1,4']Bipiperidinyl-4-carboxylic acid ethyl ester](/img/structure/B1275969.png)
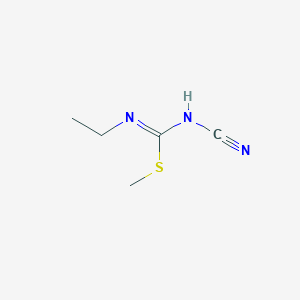
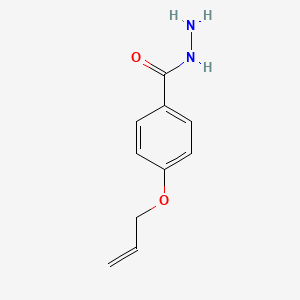
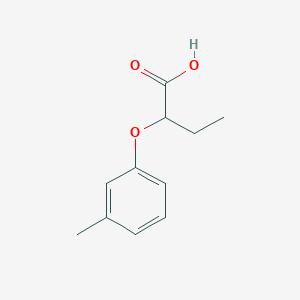
![6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1275985.png)
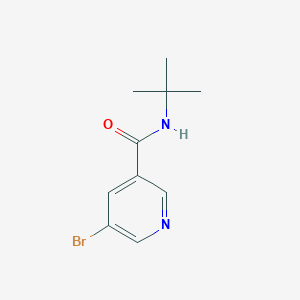
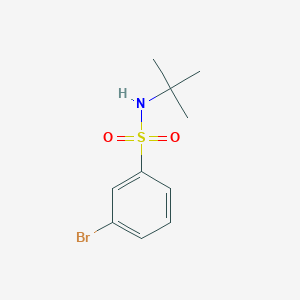


![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B1276005.png)
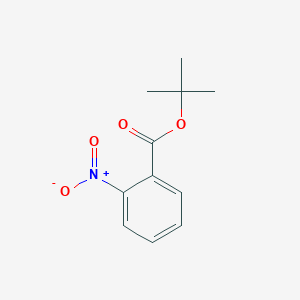
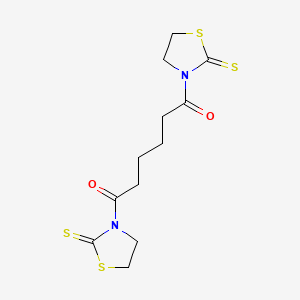
![2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B1276010.png)